Product packaging for Fmoc-Phe(4-CF3)-OH(Cat. No.:CAS No. 247113-86-6)

Fmoc-Phe(4-CF3)-OH

Cat. No.: B557869
CAS No.: 247113-86-6
M. Wt: 455.4 g/mol
InChI Key: YMEGJWTUWMVZPD-QFIPXVFZSA-N
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Description

Significance of Unnatural Amino Acids in Peptide Science

The twenty proteinogenic amino acids, those naturally encoded in the genetic code, form the fundamental basis of proteins and peptides in biological systems. nih.gov However, the field of peptide science has expanded far beyond these natural building blocks through the introduction of unnatural amino acids (UAAs). nih.gov These non-proteinogenic amino acids, whether occurring naturally in organisms like bacteria and fungi or synthesized chemically, are powerful tools for modern drug discovery and protein engineering. nih.gov

The incorporation of UAAs into peptide sequences can lead to significant improvements in the drug-like properties of therapeutic peptides. nih.govnih.gov Peptides composed solely of natural amino acids are often susceptible to rapid degradation by enzymes in the body, limiting their stability and therapeutic efficacy. nih.gov Unnatural amino acids, due to their novel structures, are often not recognized by these enzymes, leading to enhanced resistance to proteolytic degradation. cpcscientific.com This increased stability can result in a longer half-life and improved pharmacokinetic profiles for peptide-based drugs. nbinno.com

Furthermore, UAAs introduce a vast diversity of chemical structures and functionalities. By modifying the side chains of amino acids, researchers can fine-tune the three-dimensional structure of a peptide, enhancing its binding affinity and selectivity for a specific biological target. This precise control over molecular conformation is crucial for developing highly targeted therapies with reduced side effects. nbinno.com Applications of UAAs are extensive, ranging from their use as conformational constraints and pharmacologically active ingredients to their role in constructing diverse combinatorial libraries and robust molecular scaffolds. cpcscientific.com

Role of Fluorinated Phenylalanine Derivatives in Medicinal Chemistry

Among the various types of unnatural amino acids, fluorinated derivatives have emerged as particularly valuable in medicinal chemistry. nih.gov The substitution of hydrogen atoms with fluorine can dramatically alter the physicochemical properties of a molecule. researchgate.net Fluorine is the most electronegative element, and its small size allows it to replace hydrogen with minimal steric hindrance. nih.gov The strong carbon-fluorine bond contributes to the metabolic stability of the molecule. nih.gov

The introduction of fluorine into the phenylalanine ring can modulate several key properties, including acidity, basicity, hydrophobicity, and conformation. researchgate.net Specifically, the trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which can influence the electronic environment of the aromatic ring and its interactions with biological targets. The bulkiness of the trifluoromethyl group is nearly double that of a methyl group, making it comparable to an ethyl or even an isopropyl group, which can introduce significant steric effects. mdpi.com

Peptides containing fluorinated phenylalanine derivatives have shown a range of beneficial properties. nih.gov They can exhibit increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. nih.govresearchgate.net These modified peptides are valuable tools for studying enzyme-substrate interactions, understanding mechanisms of protein aggregation, and modifying the chemical and thermal stabilities of proteins. nih.gov The incorporation of fluorinated amino acids can favorably adjust protein function, leading to improved stability and substrate selectivity. nih.gov

Overview of Fmoc-Phe(4-CF3)-OH as a Specialized Amino Acid Derivative

This compound stands as a prime example of a highly specialized amino acid derivative that combines the benefits of both the Fmoc protecting group strategy and fluorine chemistry. The Fmoc group is a base-labile protecting group essential for Fmoc solid-phase peptide synthesis (SPPS). wpmucdn.compeptide.com This method allows for the efficient and automated synthesis of peptides by building the chain one amino acid at a time on a solid support. nih.gov The Fmoc group protects the amino group of the incoming amino acid, preventing unwanted side reactions, and is then selectively removed by a weak base like piperidine (B6355638) to allow for the next amino acid to be added. wpmucdn.com

The presence of the 4-trifluoromethylphenyl side chain enhances the compound's lipophilicity and stability. chemimpex.com This modification is crucial in the design of bioactive peptides and pharmaceuticals, allowing for the fine-tuning of properties such as solubility and bioavailability. chemimpex.com Researchers utilize this compound to create peptides with improved pharmacological properties for potential therapeutic applications. chemimpex.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-4-(trifluoromethyl)-L-phenylalanine
Synonyms Fmoc-4-(Trifluoromethyl)-L-phenylalanine
CAS Number 247113-86-6
Molecular Formula C25H20F3NO4
Molecular Weight 455.43 g/mol
Appearance White powder
Melting Point 127-130 °C
Assay ≥97% (HPLC)
Application Fmoc solid-phase peptide synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H20F3NO4 B557869 Fmoc-Phe(4-CF3)-OH CAS No. 247113-86-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEGJWTUWMVZPD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427325
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247113-86-6, 238742-88-6
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)-L-phenylalanine, N-FMOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Fmoc-D-4-Trifluoromethylphenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis and Methodologies for Fmoc Phe 4 Cf3 Oh and Its Incorporation

Advanced Synthetic Approaches for Fmoc-Phe(4-CF3)-OH

The creation of this compound is a multi-step process that relies on advanced synthetic strategies to construct the trifluoromethyl-substituted aromatic ring and establish the correct stereochemistry at the alpha-carbon.

Asymmetric Synthesis of Trifluoromethyl-Containing Amino Acids

The asymmetric synthesis of amino acids bearing a trifluoromethyl group is a challenging area of organic chemistry. rsc.org The introduction of the CF3 group can significantly enhance the biological activity and stability of peptides. rsc.org General strategies often involve the alkylation of chiral nucleophilic glycine (B1666218) or alanine (B10760859) equivalents. nih.govacs.org One effective method utilizes chiral nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand. acs.org This approach allows for the asymmetric alkylation with high stereoselectivity, yielding fluorinated amino acids with up to 99% diastereoselectivity and in high chemical yields. acs.org Other methods include the asymmetric addition across the carbon-nitrogen double bond of imines derived from esters of 3,3,3-trifluoropyruvic acid, often using chiral auxiliaries to direct the stereochemical outcome. thieme-connect.com Catalytic asymmetric approaches, such as Strecker reactions using chiral organocatalysts, have also shown impressive results in producing these valuable compounds. thieme-connect.com

Negishi Cross-Coupling Reactions in Fluorinated Phenylalanine Synthesis

Negishi cross-coupling is a powerful and versatile tool for forming carbon-carbon bonds and has been effectively applied to the synthesis of nonproteinogenic phenylalanine derivatives. researchgate.netnih.gov This palladium-catalyzed reaction typically involves the coupling of an organozinc reagent with an organic halide. beilstein-journals.org In the context of synthesizing 4-(trifluoromethyl)phenylalanine, a key step can involve the coupling of a protected iodoalanine derivative, which serves as the zinc homoenolate precursor, with a trifluoromethyl-substituted aryl halide. nih.govbeilstein-journals.org This modular approach allows for the efficient construction of the desired amino acid scaffold. nih.gov The reaction conditions have been optimized to achieve high yields, making it a practical method for preparing various fluorinated phenylalanine analogues. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Methods

Beyond the Negishi reaction, a broader range of palladium-catalyzed cross-coupling methods are instrumental in the synthesis of fluorinated amino acids. These reactions are fundamental for constructing the carbon framework of complex molecules. For instance, a retrosynthetic analysis for a phenylalanine derivative with a trifluoromethyl ketone involved a key Negishi cross-coupling of a prefunctionalized aryl bromide with a protected β-iodoalanine. nih.gov Palladium catalysts facilitate the coupling of diverse partners, including organozinc iodides and aryl halides, providing a direct route to protected fluorinated phenylalanine analogues. beilstein-journals.org These methods are often part of a convergent strategy where different fragments of the molecule are synthesized separately and then joined, a common approach in the synthesis of complex amino acids. vulcanchem.com

Stereoselective Synthesis of this compound

Achieving the correct L-stereochemistry is paramount for the utility of this compound in peptide synthesis. Stereoselective synthesis can be accomplished through various routes. One common strategy is the alkylation of a chiral auxiliary, such as the Schöllkopf reagent, with a suitable fluorinated benzyl (B1604629) bromide. beilstein-journals.org After the alkylation step, the auxiliary is cleaved, and the resulting amino acid ester can be hydrolyzed and protected with the Fmoc group. beilstein-journals.org Another powerful technique is the transition-metal-catalyzed asymmetric hydrogenation of an α-amidocinnamic acid precursor. beilstein-journals.org This method can achieve high enantiomeric excess (ee), leading to the desired N-acetyl-L-phenylalanine derivative, which can then be converted to the final Fmoc-protected product. beilstein-journals.org

Solid-Phase Peptide Synthesis (SPPS) with this compound

This compound is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). scientificlabs.com SPPS is a cornerstone of peptide chemistry, allowing for the stepwise assembly of a peptide chain while it is anchored to a solid support. The incorporation of unnatural amino acids like this compound enables the creation of peptides with enhanced properties. vt.edu In the SPPS cycle, the Fmoc protecting group of the resin-bound amino acid is removed, and the next Fmoc-protected amino acid, such as this compound, is activated and coupled to the newly freed N-terminus. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. iris-biotech.de The use of trifluoromethylated building blocks has been shown to be suitable for SPPS, yielding the final peptides in good purity and yield. acs.org

Fmoc Deprotection Strategies in SPPS

A critical step in the SPPS cycle is the removal of the N-terminal Fmoc protecting group. genscript.com This deprotection must be efficient and selective, without damaging the growing peptide chain or the acid-labile linker attaching it to the solid support. wikipedia.org The most common method for Fmoc deprotection involves treating the peptide-resin with a solution of a secondary amine, typically piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). genscript.comresearchgate.netspringernature.com The basic piperidine cleaves the base-labile Fmoc group, which then reacts with piperidine to form a stable adduct, preventing side reactions. wikipedia.orgspringernature.com The progress of the deprotection can often be monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance. iris-biotech.de While a 20% piperidine in DMF solution is standard, various concentrations and alternative bases have been developed to optimize deprotection, especially for sequences prone to side reactions like racemization. researchgate.netspringernature.com

Table 1: Common Fmoc Deprotection Cocktails in SPPS This table is interactive and allows for sorting.

Reagent Cocktail Solvent Typical Concentration Notes
Piperidine DMF or NMP 20-30% The most common and standard reagent for Fmoc removal. researchgate.netspringernature.com
Piperazine (B1678402) DMF 5% Often used with DBU and formic acid as a piperidine alternative. wikipedia.org
Morpholine (B109124) DMF 50% Can be used as a milder base to reduce side reactions like racemization. researchgate.net
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) DMF 1-2% A very strong, non-nucleophilic base, often used in combination with other reagents. wikipedia.org
Tris(2-aminoethyl)amine Various - A primary amine that can also serve as a scavenger for the dibenzofulvene byproduct. researchgate.net

Optimized Fmoc Removal Techniques

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS). altabioscience.com The standard method involves treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comspringernature.com Typically, a 20% piperidine in DMF solution is used for this deprotection step. altabioscience.comspringernature.com The mechanism proceeds via a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene (B118485) ring by the secondary amine base. embrapa.br

However, optimization of this step is often required to minimize side reactions and improve the purity of the final peptide, especially when dealing with sensitive or modified amino acids like 4-(trifluoromethyl)-L-phenylalanine. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring can influence reaction kinetics. nih.gov Alternative bases and solvent systems have been explored to enhance deprotection efficiency and mitigate side reactions.

Alternative Deprotection Reagents:

Piperazine: Can be used as an alternative to piperidine and has been shown to be effective in Fmoc removal. researchgate.netnih.gov

4-Methylpiperidine: This reagent is considered a safer alternative to piperidine, which is a controlled substance, while demonstrating comparable efficiency in Fmoc deprotection. embrapa.br

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can be used in lower concentrations, often in combination with piperazine (e.g., 2% DBU, 5% piperazine in NMP), to accelerate Fmoc removal and suppress side reactions like diketopiperazine formation. embrapa.brnih.govacs.org

Sodium Azide (NaN₃): A mild, base-free method for Fmoc removal has been developed using sodium azide, which can deprotect Nα-Fmoc-amino acids over several hours. researchgate.net

The choice of solvent also plays a role; polar solvents like DMF or N-methylpyrrolidone (NMP) generally lead to faster deprotection rates compared to less polar solvents like dichloromethane (B109758) (DCM). springernature.comresearchgate.net

Table 1: Comparison of Fmoc Deprotection Reagents

Reagent/System Typical Concentration Solvent Key Advantages/Considerations
Piperidine 20-50% DMF/NMP Standard, effective method. altabioscience.comspringernature.com
4-Methylpiperidine 20% DMF/NMP Safer alternative to piperidine with similar efficacy. embrapa.br
Piperazine 5% DMF/NMP Can significantly reduce diketopiperazine formation. nih.gov
2% DBU / 5% Piperazine 2% / 5% NMP Drastically reduces DKP formation and enhances removal kinetics. acs.org
Sodium Azide (NaN₃) Varies DMF Mild, base-free conditions, useful for sensitive substrates. researchgate.net

Prevention of Side Reactions in SPPS

The incorporation of this compound into a growing peptide chain via SPPS requires careful control to prevent common side reactions that can lower the yield and purity of the target peptide. iris-biotech.de

Diketopiperazine (DKP) Formation: This is a major side reaction, particularly at the dipeptide stage when the N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. nih.goviris-biotech.de This is more prevalent with C-terminal Proline residues but can occur with other amino acids. iris-biotech.deresearchgate.net The basic conditions of Fmoc deprotection can promote this intramolecular cyclization. iris-biotech.de

Prevention Strategies:

Use of Bulky Resins: Employing sterically hindered resins like 2-chlorotrityl chloride resin can inhibit DKP formation.

Dipeptide Building Blocks: Incorporating the first two amino acids as a pre-formed dipeptide unit bypasses the vulnerable dipeptide-resin intermediate.

Optimized Deprotection: Using alternative deprotection cocktails, such as 2% DBU/5% piperazine in NMP, has been shown to drastically reduce DKP formation compared to standard piperidine/DMF. acs.org Using stronger bases for very short deprotection times is another known method to suppress DKP formation. google.com

Aspartimide Formation: When a peptide sequence contains an Aspartic acid (Asp) residue, it is susceptible to forming a cyclic aspartimide intermediate, especially when followed by Gly, Asn, Ala, or Gln. nih.govpeptide.com This can occur under both acidic and basic conditions and can lead to a mixture of α- and β-peptides upon ring-opening. nih.govpeptide.com

Prevention Strategies:

HOBt Addition: Adding hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can suppress aspartimide formation. peptide.com

Backbone Protection: Utilizing protecting groups on the backbone nitrogen of the residue preceding Asp, such as 2-hydroxy-4-methoxybenzyl (Hmb), can prevent this side reaction. peptide.com

Novel Protecting Groups: The use of alternative Nα-protecting groups like the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has been shown to suppress aspartimide formation under its nearly neutral deprotection conditions. nih.gov

The strong electron-withdrawing nature of the trifluoromethyl group in this compound could potentially influence the rates of such side reactions, although specific studies on this direct effect are limited.

Incorporation into Complex Peptide Structures

This compound is a valuable building block for the synthesis of complex peptides, where its incorporation is intended to enhance specific properties of the final molecule. chemimpex.com The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and modulate the bioactivity of peptides, making it a key component in drug development and protein engineering. chemimpex.combeilstein-journals.org

The successful incorporation of this unnatural amino acid into complex structures is well-documented and is a primary application of this compound. chemimpex.comsigmaaldrich.com It is used in standard Fmoc-SPPS protocols to create peptide-based therapeutics with potentially improved efficacy and pharmacokinetic profiles. chemimpex.com The presence of the -CF3 group can influence peptide conformation and binding affinity to target receptors. vulcanchem.com For instance, fluorinated phenylalanines have been incorporated into antimicrobial peptides to enhance their activity. thermofisher.com The synthesis of such complex structures relies on the general principles of SPPS, including efficient coupling and deprotection steps, with careful consideration of the potential side reactions mentioned previously. beilstein-journals.orgacs.org

Solution-Phase Peptide Synthesis Considerations

While SPPS is the most common method for peptide synthesis, solution-phase peptide synthesis (SolPPS) remains a viable and sometimes advantageous strategy, particularly for large-scale production. csic.es When using this compound in SolPPS, several factors must be considered.

Solubility: A significant challenge in solution-phase synthesis is the decreasing solubility of the protected peptide as the chain elongates. sci-hub.se The this compound building block itself is soluble in organic solvents but sparingly soluble in water. nih.gov The hydrophobic nature of both the Fmoc group and the trifluoromethylphenyl side chain can exacerbate solubility issues in the growing peptide. csic.es

Mitigation Strategies:

Solvent Selection: Careful selection of solvents or solvent mixtures is crucial to maintain the solubility of intermediates.

Temporary Solubilizing Groups: The use of C-terminal protecting groups that enhance solubility, such as the bulky di-tert-butyl-isobutylsilyl (BIBS) group, can be employed. sci-hub.se

Coupling and Deprotection: Coupling reactions in solution-phase are often mediated by reagents like T3P® (cyclic propylphosphonic anhydride), which has been shown to be effective for both N-Boc and N-Fmoc protected amino acids. mdpi.com Deprotection of the Fmoc group in solution can be achieved with reagents like morpholine or 4-(aminomethyl)piperidine (B1205859), which form adducts with dibenzofulvene that can be easily removed by extraction. researchgate.net The choice of protecting groups for the C-terminus and side chains must be orthogonal to the base-labile Fmoc group to allow for selective removal during the synthesis. sci-hub.se

Table 2: Key Considerations for Solution-Phase Synthesis with this compound

Factor Challenge Potential Strategy/Consideration
Solubility Growing peptide chain may precipitate out of solution. sci-hub.se Use of highly solubilizing solvents or C-terminal protecting groups (e.g., BIBS). sci-hub.se
Coupling Risk of incomplete reaction and racemization. Employ efficient coupling reagents (e.g., T3P®) that ensure rapid and epimerization-free bond formation. mdpi.com
Fmoc Deprotection Removal of dibenzofulvene by-product. Use of amine reagents like 4-(aminomethyl)piperidine that form extractable adducts. researchgate.net
Purification Separation of product from excess reagents and by-products. Requires standard chromatographic or crystallization techniques at each step.

Conformational Analysis and Structural Studies of Peptides Containing Fmoc Phe 4 Cf3 Oh

Influence of Trifluoromethyl Group on Peptide Conformation

The trifluoromethyl (CF3) group at the para position of the phenylalanine side chain in Fmoc-Phe(4-CF3)-OH exerts a profound influence on the conformational landscape of peptides. This is attributable to both its steric bulk and its distinct electronic properties.

The trifluoromethyl group is significantly larger than a hydrogen atom and is considered to have a steric effect closer to an ethyl or even an isopropyl group. researchgate.net This increased bulk can restrict the conformational freedom of the amino acid side chain and the peptide backbone. The presence of the CF3 group can favor specific rotameric states to minimize steric clashes, thereby influencing the local and global conformation of the peptide. This steric hindrance can impact the folding and stability of peptides.

The Fmoc (Fluorenylmethyloxycarbonyl) protecting group itself is known to promote self-assembly through π-π stacking interactions of the fluorenyl group. mdpi.com This, combined with the properties of the trifluoromethylated phenylalanine, can lead to the formation of ordered nanostructures, such as hydrogels. mdpi.comresearchgate.netrsc.org The self-assembly process is driven by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.comrsc.orgacs.org

The trifluoromethyl group contributes to these interactions in several ways. It increases the hydrophobicity of the side chain, which can enhance hydrophobic interactions within the core of a self-assembled structure. d-nb.info While a single fluorine atom increases polarity, the CF3 group, due to its larger molar volume, generally increases the lipophilicity of a molecule. d-nb.info This enhanced hydrophobicity can be a driving force for the self-assembly of peptides containing this compound in aqueous environments. mdpi.com Furthermore, the CF3 group can participate in favorable electronic interactions with aromatic systems. These collective non-covalent interactions are crucial for the formation of stable, self-assembled structures like hydrogels. rsc.org

Spectroscopic and Diffraction Techniques for Conformational Elucidation

A variety of powerful analytical techniques are employed to unravel the detailed conformational features of peptides incorporating this compound.

NMR spectroscopy is an indispensable tool for studying the structure, dynamics, and conformation of peptides in solution. researchgate.net It provides information on the chemical environment of individual nuclei, allowing for detailed structural analysis. researchgate.net

The presence of the trifluoromethyl group makes ¹⁹F-NMR a particularly valuable technique. researchgate.netcopernicus.org The key advantages of ¹⁹F-NMR include:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals. copernicus.org

No Background Signal: Biological systems are naturally devoid of fluorine, eliminating background noise and simplifying spectra. copernicus.org

Large Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, providing detailed information about conformational changes. copernicus.org This wide spectral dispersion allows for the study of faster chemical exchange processes than are accessible with ¹H or ¹³C NMR. copernicus.org

In the context of this compound, ¹⁹F-NMR can be used to probe the local environment of the trifluoromethyl group, providing insights into peptide folding, aggregation, and interactions with other molecules. capes.gov.brresearchgate.net For instance, ¹⁹F NMR signals for trifluoromethyl groups typically appear in the range of -60 to -65 ppm.

While ¹⁹F-NMR is specific to the fluorinated group, ¹H-NMR and ¹³C-NMR provide comprehensive information about the entire peptide structure. researchgate.net

¹H-NMR: Provides detailed information on the proton environment within the peptide. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) from 2D NMR experiments (like COSY and NOESY) can be used to determine the sequence of amino acids, torsional angles, and inter-proton distances, which are crucial for defining the three-dimensional structure. researchgate.net For a related compound, Fmoc-Phe-OH, characteristic proton signals have been assigned, including those for the aromatic protons of the fluorenyl and phenyl groups, as well as the alpha and beta protons of the amino acid. chemicalbook.comrsc.org

¹³C-NMR: Complements ¹H-NMR by providing information about the carbon skeleton of the peptide. The chemical shift of each carbon is sensitive to its hybridization and local environment, offering further confirmation of the peptide's structure. rsc.org

Together, these NMR techniques provide a powerful suite for the complete structural and conformational analysis of peptides containing this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Techniques in Conformational Studies

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. uni-regensburg.de For peptides incorporating this compound, 2D NMR provides detailed insights into the local and global conformation. The presence of the trifluoromethyl (CF3) group also offers a unique ¹⁹F NMR probe for monitoring conformational changes. researchgate.netdiva-portal.org

Key 2D NMR experiments used in the conformational analysis of these peptides include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily within the same amino acid residue, helping to assign the spin systems of individual residues.

TOCSY (Total Correlation Spectroscopy): Extends the correlations beyond direct coupling partners to reveal all protons within a single residue's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for 3D structure determination. They detect protons that are close in space (typically <5 Å), regardless of whether they are in the same residue or not. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for the calculation of interproton distance restraints. For peptides containing trifluoromethyl groups, long-range nuclear Overhauser effects can provide evidence for specific folded conformations. researchgate.net These restraints are then used to compute a family of 3D structures consistent with the experimental data.

The trifluoromethyl group itself can be used as a sensitive reporter in ¹⁹F NMR studies, as its chemical shift is highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. researchgate.net

Table 1: Application of 2D NMR Techniques for Peptides with this compound

NMR ExperimentInformation ObtainedRelevance to Peptide Structure
COSY Identifies J-coupled protons (e.g., Hα-Hβ, HNH-Hα).Assignment of individual amino acid spin systems.
TOCSY Correlates all protons within a given residue's spin system.Simplifies and confirms residue-specific assignments.
NOESY/ROESY Identifies through-space proximities between protons (<5 Å).Provides inter-proton distance restraints essential for calculating the 3D structure and defining secondary structural elements like turns and helices. researchgate.net
¹H-¹⁹F HOESY Detects through-space interactions between protons and the fluorine atoms of the CF3 group.Defines the orientation and interactions of the Phe(4-CF3) side chain relative to the peptide backbone and other residues.

X-ray Crystallography for Peptide Structure

X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state. uni-regensburg.de For a peptide containing this compound, a successful crystal structure analysis yields atomic coordinates from which exact bond lengths, bond angles, and torsion angles can be determined. researchgate.net This technique is particularly valuable for visualizing the precise backbone conformation (defined by φ and ψ angles) and the orientation of the trifluoromethylphenyl side chain.

The crystal structure can reveal how the bulky and electron-withdrawing CF3 group influences crystal packing through intermolecular interactions, such as T-shaped stacking of aromatic rings or other non-covalent interactions. researchgate.net While the structure represents a single, low-energy conformation in the crystalline state, it provides a crucial benchmark for validating and refining structures determined by other methods like NMR or computational modeling. nih.gov The structural data obtained are fundamental for understanding how the modified amino acid impacts the peptide's propensity to form specific secondary structures.

Table 2: Key Structural Parameters from X-ray Crystallography of a Model Peptide

ParameterDescriptionTypical Information Gained
Torsion Angle (φ) Rotation around the N-Cα bond.Defines backbone conformation.
Torsion Angle (ψ) Rotation around the Cα-C' bond.Defines backbone conformation.
Torsion Angle (ω) Rotation around the peptide bond (C'-N).Typically ~180° for a trans peptide bond.
Side Chain Torsion (χ) Rotation within the Phe(4-CF3) side chain.Determines the spatial orientation of the trifluoromethylphenyl group.
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.Provides information on crystal packing and symmetry.
Intermolecular Contacts Distances between atoms of adjacent molecules in the crystal lattice.Reveals non-covalent interactions (e.g., hydrogen bonds, aromatic stacking) that stabilize the crystal. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for probing the secondary structure of peptides. uni-regensburg.de The technique measures the vibrations of chemical bonds, and certain vibrational modes, particularly those of the peptide backbone, are sensitive to the peptide's conformation.

The most informative region in the IR spectrum for peptide secondary structure analysis is the Amide I band, which appears between 1600 and 1700 cm⁻¹. This band arises primarily from the C=O stretching vibration of the peptide backbone. The exact frequency of the Amide I band is determined by the hydrogen-bonding pattern and the coupling of vibrations within the peptide, which are characteristic of different secondary structures. For example, the extensive hydrogen-bonding network in a β-sheet results in a strong Amide I band at a lower frequency (e.g., 1620-1640 cm⁻¹) compared to an α-helix (1650-1658 cm⁻¹). In studies of self-assembling peptides, such as those based on Fmoc-Phe derivatives, IR spectroscopy is frequently used to confirm the formation of β-sheet-rich fibrillar structures. rsc.org

Table 3: Correlation of IR Amide I Band Frequencies with Peptide Secondary Structure

Secondary StructureTypical Amide I Frequency Range (cm⁻¹)
α-Helix 1650 - 1658
β-Sheet 1620 - 1640
β-Turn 1660 - 1685
Random Coil 1640 - 1650

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid analysis of a peptide's secondary structure in solution. americanpeptidesociety.org It measures the difference in absorption of left- and right-handed circularly polarized light by chiral molecules. uconn.edujascoinc.com The peptide backbone, when arranged into ordered secondary structures like α-helices and β-sheets, becomes a chiral chromophore that produces a characteristic CD signal. americanpeptidesociety.org

By analyzing the CD spectrum of a peptide containing this compound in the far-UV region (typically 190-250 nm), one can estimate the relative proportions of α-helix, β-sheet, and random coil conformations. americanpeptidesociety.org This makes CD an invaluable tool for monitoring conformational changes induced by variations in solvent, temperature, pH, or upon binding to a target molecule. uconn.edu The introduction of a modified residue like Phe(4-CF3) can stabilize or destabilize certain secondary structures, and CD spectroscopy provides a direct way to observe and quantify this impact.

Table 4: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

Secondary StructureWavelength and Sign of Maxima/Minima
α-Helix Negative bands at ~222 nm and ~208 nm; Positive band at ~192 nm. americanpeptidesociety.org
β-Sheet Negative band at ~217 nm; Positive band at ~195 nm. americanpeptidesociety.org
Random Coil Strong negative band near 200 nm. americanpeptidesociety.org

Theoretical and Computational Approaches to Conformational Analysis

Theoretical and computational methods are indispensable complements to experimental techniques in the study of peptide conformation. These approaches allow for the exploration of the conformational landscape, prediction of stable structures, and rationalization of the effects of modifications like the introduction of a Phe(4-CF3) residue.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. fu-berlin.de For a peptide containing this compound, an MD simulation starts with an initial 3D structure (which could be from X-ray crystallography, NMR, or a modeled structure) and calculates the trajectories of all atoms by iteratively solving Newton's equations of motion. harvard.edu

MD simulations provide a dynamic picture of the peptide's conformational flexibility and can:

Explore the accessible conformational space and identify low-energy structures.

Analyze the stability of secondary structures over time in a simulated environment (e.g., in water).

Investigate the role of the trifluoromethylphenyl group in specific intramolecular and intermolecular interactions.

Predict how the peptide's conformation might change in different solvents or upon binding to a receptor.

These simulations are particularly useful for understanding dynamic processes that are difficult to capture with static experimental methods.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic structure and energetics. These methods can be applied to peptides containing this compound to:

Calculate the relative energies of different conformations to identify the most stable structures with high accuracy.

Analyze the nature of non-covalent interactions, such as hydrogen bonds or interactions involving the fluorine atoms of the CF3 group.

Model transition states of chemical reactions or conformational changes.

Predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) that can be directly compared with and help interpret experimental data.

While computationally intensive, quantum chemical calculations offer a level of detail about electronic effects and interaction energies that is unattainable through classical methods like MD.

Applications of Fmoc Phe 4 Cf3 Oh in Advanced Research Domains

Peptide-Based Therapeutics and Drug Development

The field of peptide-based therapeutics has seen substantial growth, driven by the inherent specificity and biological activity of peptides. However, natural peptides often suffer from limitations such as poor metabolic stability and low bioavailability. The incorporation of modified amino acids like Fmoc-Phe(4-CF3)-OH addresses these challenges, enabling the development of more robust and effective drug candidates rsc.orgnih.govnih.gov.

Enhancement of Pharmacological Properties by Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group into the phenylalanine side chain significantly modulates the compound's physicochemical and pharmacological properties mdpi.comresearchgate.net. The highly electronegative nature of the CF3 group can alter the electronic distribution within the phenyl ring, influencing interactions with biological targets. Crucially, the CF3 group is known to increase lipophilicity, which can enhance membrane permeability and improve binding to hydrophobic pockets in proteins researchgate.netrsc.org. Furthermore, the robust carbon-fluorine bond contributes to increased metabolic stability, making peptides more resistant to enzymatic degradation rsc.orgnih.gov. This modification can also affect the pKa of nearby functional groups, potentially optimizing interactions at the target site mdpi.com.

Design of Novel Therapeutics with Improved Efficacy and Stability

The enhanced properties conferred by the trifluoromethyl group directly translate into the design of novel therapeutics with improved efficacy and stability chemimpex.com. By increasing resistance to proteolytic enzymes, peptides incorporating this compound can achieve longer half-lives in vivo, leading to sustained therapeutic effects. The improved lipophilicity and membrane penetration facilitated by the CF3 group can result in better cellular uptake and tissue distribution, thereby enhancing the drug's ability to reach its target site and exert its intended pharmacological action. This makes it a valuable tool for developing peptides with superior performance compared to their unmodified counterparts rsc.orgnih.gov.

Peptidomimetics Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties rsc.orgwjarr.com. This compound is a key component in the synthesis of such molecules.

Overcoming Drawbacks of Natural Peptides

Natural peptides often face significant hurdles in drug development, including rapid degradation by proteases, poor oral bioavailability, and limited cell permeability nih.govnih.gov. The incorporation of the 4-trifluoromethylphenylalanine residue can mitigate these issues. The CF3 group's influence on lipophilicity and metabolic stability helps to overcome the inherent instability and poor absorption characteristics of many natural peptides, paving the way for more orally available and cell-penetrating peptide-based drugs nih.govresearchgate.netrsc.org.

Enzyme Inhibitors and Receptor Modulators

The precise placement of the trifluoromethyl group can be strategically utilized in the design of enzyme inhibitors and receptor modulators. For instance, the CF3 moiety can enhance binding affinity by fitting into specific hydrophobic pockets within an enzyme's active site or a receptor's binding domain mdpi.comrsc.org. Research has shown that trifluoromethylated amino acids can be incorporated to create potent inhibitors of various enzymes or modulators of receptor activity, leveraging the electronic and steric effects of the CF3 group to optimize target interaction and specificity mdpi.comglpbio.commdpi.com.

Strategies for Enhanced Bioavailability and Pharmacokinetic Profiles

The incorporation of this compound is a key strategy for improving the pharmacokinetic (PK) profiles of peptide therapeutics chemimpex.comrsc.org. Enhanced lipophilicity, conferred by the trifluoromethyl group, directly impacts absorption across biological membranes, facilitating better oral bioavailability or improved absorption after parenteral administration. This increased lipophilicity also influences the distribution of the peptide within the body, potentially allowing for better penetration into tissues and target sites. Furthermore, the resistance to metabolic degradation, attributed to the stable C-F bond, leads to a prolonged half-life, reducing the frequency of dosing and improving patient compliance rsc.orgnih.gov. These combined effects contribute to a more favorable pharmacokinetic profile, essential for successful drug development.

Bioconjugation and Material Science Applications

The integration of this compound into peptides and materials leverages its inherent properties to create novel functional entities. The Fmoc group facilitates its incorporation into peptide sequences via standard solid-phase peptide synthesis (SPPS) methodologies, while the trifluoromethyl group offers a means to tune hydrophobicity, electronic characteristics, and potential interactions with biological targets.

Targeted Drug Delivery Systems Utilizing this compound Containing Peptides

Peptides incorporating this compound are being explored for their potential in targeted drug delivery systems. The trifluoromethyl substituent can enhance the lipophilicity and membrane permeability of peptides, potentially improving their cellular uptake and bioavailability chemimpex.comchemimpex.comchemimpex.com. Furthermore, the ability of Fmoc-protected amino acids to self-assemble into nanostructures can be harnessed to create peptide-based carriers for therapeutic agents. These peptide assemblies can be engineered to target specific cells or tissues, thereby increasing drug efficacy while minimizing off-target effects chemimpex.comchemimpex.comchemimpex.comresearchgate.net. Related compounds, such as Fmoc-L-Phe(4-CH2-N3)-OH, are explicitly used in antibody drug conjugates, highlighting the broader utility of Fmoc-protected, functionalized phenylalanines in advanced delivery platforms iris-biotech.de.

Self-Assembling Hydrogels and Nanofiber Networks

Fmoc-protected amino acids, including phenylalanine derivatives, are well-known for their capacity to undergo self-assembly into ordered supramolecular structures, such as hydrogels and nanofibers researchgate.netresearchgate.netacs.orgnih.gov. These self-assembled peptide materials offer biocompatibility and tunable mechanical properties, making them attractive for various biomedical applications, including tissue engineering and drug delivery researchgate.netresearchgate.netacs.orgnih.gov. Research has investigated the self-assembly behavior of fluorinated phenylalanine derivatives. Specifically, this compound, when diluted into water, has been observed to precipitate from solution, forming amorphous and crystalline aggregates, unlike some other Fmoc-Phe derivatives such as Fmoc-F5-Phe or Fmoc-Tyr which can form hydrogels . This behavior underscores how subtle modifications, like the position and nature of halogenation, can significantly influence self-assembly propensity and the resulting material properties researchgate.net. The study of these self-assembly mechanisms is crucial for designing controlled release systems and biomimetic scaffolds researchgate.netacs.orgnih.gov.

Research in Protein Engineering and Structure-Function Relationships

The incorporation of modified amino acids like this compound into peptides and proteins provides powerful tools for understanding fundamental biological processes. By altering the properties of amino acid residues, researchers can gain insights into protein folding, stability, and interactions.

Modification of Proteins for Functional Studies

The introduction of non-canonical amino acids, such as this compound, into peptide sequences or proteins allows for the modification of their structural and functional characteristics chemimpex.comchemimpex.comchemimpex.combeilstein-journals.org. The trifluoromethyl group can influence the local environment, potentially altering protein conformation, stability, or enzymatic activity. This makes this compound a valuable tool for researchers studying structure-function relationships, enabling them to probe how specific amino acid substitutions affect protein behavior chemimpex.comchemimpex.comchemimpex.combeilstein-journals.org. Fluorinated amino acids, in general, have been incorporated into proteins to study their structure, including protein-protein and protein-ligand interactions, and to investigate metabolic processes beilstein-journals.org.

Probing Protein-Protein and Protein-Ligand Interactions

This compound and related compounds are employed in research aimed at understanding and modulating protein-protein interactions (PPIs) and protein-ligand interactions beilstein-journals.orgglpbio.commybiosource.commybiosource.comnih.gov. Peptides incorporating this modified phenylalanine residue can be designed as potential inhibitors of PPIs, offering a strategy for therapeutic intervention in diseases driven by aberrant protein interactions glpbio.commybiosource.commybiosource.com. The trifluoromethyl group can enhance binding affinity to specific protein pockets due to increased lipophilicity and altered electronic interactions glpbio.com. Techniques such as Surface Plasmon Resonance (SPR) are commonly used to quantify these interactions, providing kinetic and affinity data for potential drug candidates or molecular probes nih.gov. The ability to synthesize libraries of peptides containing non-canonical amino acids, including this compound, is instrumental in discovering molecules that can effectively disrupt or modulate these critical biological interactions nih.gov.

Future Directions and Emerging Research Avenues

Integration with Advanced Synthetic Technologies

The established utility of Fmoc-Phe(4-CF3)-OH in solid-phase peptide synthesis (SPPS) nih.govmdpi.comsigmaaldrich.com provides a strong foundation for its integration into more sophisticated and automated synthetic platforms. Future research will likely focus on optimizing its incorporation into:

Automated Peptide Synthesizers: Enhancing coupling efficiency and minimizing racemization during the synthesis of peptides containing this compound on automated platforms is crucial for high-throughput production of complex peptide libraries. Studies could investigate novel coupling reagents or optimized reaction conditions specifically for this modified amino acid researchgate.net.

Microwave-Assisted Peptide Synthesis (MA-SPPS): MA-SPPS offers accelerated reaction times and improved yields. Research could explore the benefits of using this compound in MA-SPPS, potentially leading to faster and more efficient synthesis of fluorinated peptides.

Flow Chemistry for Peptide Synthesis: Continuous flow synthesis offers advantages in control, scalability, and safety. Investigating the behavior and efficient incorporation of this compound in flow chemistry setups could lead to novel manufacturing processes for peptides.

Exploration of Novel Biological Targets

The trifluoromethyl group on phenylalanine significantly influences the electronic properties, lipophilicity, and steric profile of peptides, thereby altering their interactions with biological targets. This opens avenues for targeting novel or previously inaccessible biological pathways nih.govdoi.orgnih.gov.

Enhanced Target Binding and Specificity: The electron-withdrawing nature of the CF3 group can modulate the pKa of nearby residues and influence hydrogen bonding or π-π stacking interactions, potentially leading to peptides with higher affinity and specificity for their targets, such as receptors, enzymes, or protein-protein interaction interfaces nih.govnih.govacs.org. Research could focus on designing peptides incorporating this compound to target specific disease-related proteins or pathways that are not effectively modulated by natural amino acid-containing peptides.

Modulation of Protein-Protein Interactions (PPIs): Peptides incorporating modified amino acids, including fluorinated ones, are increasingly explored for their ability to disrupt or stabilize PPIs, which are critical in many cellular processes and disease states nih.govacs.org. The unique properties of the trifluoromethylphenylalanine residue could be exploited to design peptides that specifically interfere with or promote key PPIs involved in cancer, neurodegenerative diseases, or infectious agents.

Enzyme Inhibition: The incorporation of fluorinated amino acids can alter the conformation and electronic distribution of peptides, making them potent enzyme inhibitors. For instance, studies have shown that trifluoromethyl substitution can enhance the inhibitory activity of peptide-based compounds against certain enzymes nih.govresearchgate.net. Future work could involve screening peptides containing this compound against a panel of enzymes to identify novel therapeutic inhibitors.

Development of Next-Generation Peptidomimetics

Peptidomimetics are designed to replicate the biological activity of peptides while offering improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation and better oral bioavailability uminho.ptsigmaaldrich.com. This compound is a valuable building block in this field.

Improved Proteolytic Stability: The trifluoromethyl group can increase the resistance of peptides to proteolytic cleavage by enzymes like peptidases. This is a critical factor for developing orally bioavailable peptide drugs, as it prolongs their half-life in vivo nih.govuminho.pt. Research could focus on synthesizing peptidomimetics incorporating this compound and evaluating their stability against common proteases.

Enhanced Bioavailability and Membrane Permeability: The lipophilic nature of the trifluoromethyl group can improve the ability of peptides and peptidomimetics to cross biological membranes, including the blood-brain barrier and cell membranes, thereby enhancing their oral bioavailability and tissue distribution nih.govuminho.pt. Designing peptidomimetics that leverage this property could lead to orally administered peptide therapeutics.

Conformational Control: The fluorine atom's electronegativity and size can influence peptide conformation, leading to more rigid structures with improved binding affinity and selectivity. This is particularly relevant in the design of peptidomimetics that mimic specific secondary structures like α-helices or β-turns acs.orgprismbiolab.com.

Applications in Diagnostic Imaging (Excluding PET/SPECT)

While fluorine-18 (B77423) is extensively used in PET imaging, the presence of stable fluorine atoms in this compound opens possibilities for other non-radioactive diagnostic imaging modalities.

Magnetic Resonance Imaging (MRI) Contrast Agents: The trifluoromethyl group can potentially serve as a reporter for fluorine NMR or MRI. Furthermore, peptides incorporating aromatic amino acids, including those with fluorine substituents, have shown potential for self-assembly into structures that enhance MRI contrast agent relaxivity rit.edu. Research could explore the development of peptides containing this compound as targeted MRI contrast agents, leveraging self-assembly properties to improve signal intensity and targeting specificity for various tissues or disease markers.

Fluorescence Imaging: Fluorinated compounds can sometimes exhibit unique fluorescence properties or can be used as platforms for attaching fluorophores. Peptides incorporating this compound could be designed as fluorescent probes for cellular imaging or in vivo tracking, potentially offering advantages in photostability or spectral properties.

Fluorine NMR Spectroscopy: The ¹⁹F nucleus is NMR-active and highly sensitive. Peptides containing this compound could be used as probes in ¹⁹F NMR spectroscopy for studying protein-ligand interactions, conformational changes, or metabolic pathways in biological systems, providing a non-invasive analytical tool nih.gov.

Q & A

Q. What precautions are necessary when handling this compound?

  • Methodological Answer : Although classified as non-hazardous under CLP regulations (EC No. 1272/2008), follow these protocols:
  • PPE : Wear nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Use a fume hood to avoid inhalation of fine particles during weighing.
  • Waste Disposal : Collect residues in sealed containers for incineration by licensed facilities. Avoid aqueous disposal due to potential environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.